5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2,4-dimethylphenyl)hexan-1-one: Contains a similar aromatic ring structure but differs in the aliphatic chain.
3(5)-Aminopyrazoles: Share the pyrazole core but differ in the substitution pattern on the ring.
Uniqueness
5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-8-3-4-11(9(2)5-8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFLMDJKODZPLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C=N2)C#N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471345 |
Source
|
Record name | 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852313-93-0 |
Source
|
Record name | 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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